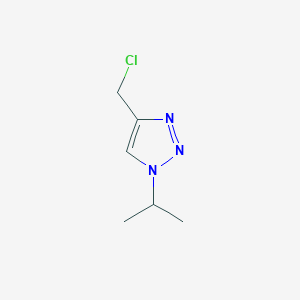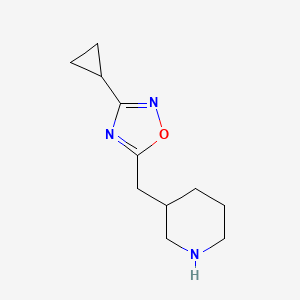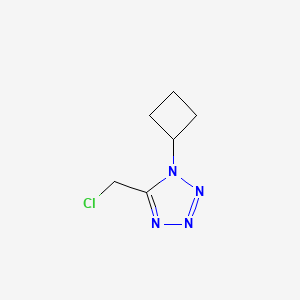![molecular formula C15H21N3O B1528713 4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one CAS No. 1489226-12-1](/img/structure/B1528713.png)
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one (hereinafter referred to as “Compound A”) is a synthetic compound with potential therapeutic applications. It is a member of the pyrazolone class of compounds, which are known for their anti-inflammatory, anti-oxidant, and analgesic properties. Compound A has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Corrosion Inhibition
Pyranopyrazole derivatives, including compounds structurally similar to the specified chemical, have shown potential as corrosion inhibitors for mild steel, useful in industrial pickling processes. These inhibitors have been investigated using various techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy. Their effectiveness is often attributed to the formation of an adsorbed film on the metal surface, which is confirmed through scanning electron microscopy and atomic force microscopy studies (Dohare et al., 2017).
Synthesis of Heterocyclic Compounds
The compound is a part of a class of chemicals used in the synthesis of various heterocyclic compounds, such as diazanaphthalene, pyrano-pyrazole, and isoxazolo-pyridine derivatives. These syntheses involve reactions with different nucleophilic reagents, leading to the formation of structurally diverse molecules with potential applications in medicinal chemistry and materials science (Harb et al., 1989).
Green Chemistry Applications
In green chemistry, derivatives of the chemical have been used as catalysts or reactants in solvent-free conditions. For example, isonicotinic acid, a compound related to the specified chemical, has been utilized as a dual and biological organocatalyst in the preparation of pyranopyrazoles. This approach highlights the role of such compounds in promoting environmentally friendly and efficient synthetic methods (Zolfigol et al., 2013).
Structural and Molecular Studies
The compound is also studied for its structural properties, particularly in hydrogen-bonded supramolecular structures. Such studies help in understanding the molecular interactions and structural conformations of these compounds, which is crucial for designing new materials and pharmaceutical agents (Portilla et al., 2007).
Bioactive Compound Synthesis
The chemical framework of the specified compound is instrumental in synthesizing bioactive compounds with potential pharmacological activities. For instance, similar compounds have been explored for their analgesic and anti-inflammatory activities. Such research contributes significantly to the development of new therapeutic agents (Gokulan et al., 2012).
properties
IUPAC Name |
4-(2-aminoethyl)-5-ethyl-2-[(2-methylphenyl)methyl]-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-14-13(8-9-16)15(19)18(17-14)10-12-7-5-4-6-11(12)2/h4-7,13H,3,8-10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDHSAUHPLODOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1CCN)CC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)
![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)
![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)



![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)
![(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1528653.png)